molecular formula C14H11ClO B8671687 (5-Chloro-2-methylphenyl)phenylmethanone CAS No. 33184-55-3

(5-Chloro-2-methylphenyl)phenylmethanone

Cat. No.: B8671687
CAS No.: 33184-55-3
M. Wt: 230.69 g/mol
InChI Key: MEILSOQVXNYFTC-UHFFFAOYSA-N
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Description

(5-Chloro-2-methylphenyl)phenylmethanone is a benzophenone derivative characterized by a phenyl group bonded to a methanone group, with substituents at the 5-chloro and 2-methyl positions on the aromatic ring. Benzophenones are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility in chemical modifications .

Properties

CAS No.

33184-55-3

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

(5-chloro-2-methylphenyl)-phenylmethanone

InChI

InChI=1S/C14H11ClO/c1-10-7-8-12(15)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

MEILSOQVXNYFTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzophenones

(5-Chloro-2-(methylamino)phenyl)phenylmethanone (CAS 1022-13-5)
  • Molecular Formula: C₁₄H₁₂ClNO
  • Molecular Weight : 245.71 g/mol
  • Substituents : 5-Cl, 2-NHCH₃
  • Key Differences: The methylamino group at the 2-position increases polarity compared to the methyl group in the target compound. This substitution may enhance solubility in polar solvents and alter biological activity. It is listed as an impurity in pharmaceutical analysis, indicating its relevance in drug manufacturing .
5-Chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenylmethanone
  • Molecular Formula: C₂₀H₁₃Cl₂NO
  • Molecular Weight : 354.23 g/mol
  • Substituents : 5-Cl, 2-imine (Z-configuration), additional 3-Cl on the second phenyl ring
  • The second chlorophenyl group increases molecular complexity and hydrophobicity .

Substituted Acetophenones

Acetophenones (phenyl ethanones) share structural motifs with benzophenones but differ in the ketone position. Notable examples include:

[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7)
  • Molecular Formula : C₉H₉ClO₃
  • Molecular Weight : 200.62 g/mol
  • Substituents : 5-Cl, 2-OH, 3-CH₂OH
  • Melting Point : 97–98°C
  • Synthesis : Hydrolysis of 2-chlorovanillin acetate followed by reaction with methylamine .
2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (CAS 22307-95-5)
  • Molecular Formula : C₉H₈Cl₂O₂
  • Molecular Weight : 219.07 g/mol
  • Substituents : 5-Cl, 2-OH, 4-CH₃
  • Synthesis : Fries rearrangement of 4-chloro-3-methylphenyl chloroacetate .

Structural and Functional Analysis

Substituent Effects on Physical Properties

  • Hydrophobicity: Methyl and chloro substituents increase hydrophobicity compared to hydroxy or amino groups. For example, (5-Chloro-2-methylphenyl)phenylmethanone is likely less polar than its hydroxy-substituted analogs .
  • Melting Points : Hydroxy-substituted analogs (e.g., 97–98°C for CAS 50317-52-7) generally exhibit higher melting points due to hydrogen bonding, whereas methyl-substituted compounds may have lower melting points .

Data Table: Key Compounds and Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C)
(5-Chloro-2-methylphenyl)phenylmethanone Not Available C₁₃H₁₁ClO 218.68 5-Cl, 2-CH₃ Data Not Found
(5-Chloro-2-(methylamino)phenyl)phenylmethanone 1022-13-5 C₁₄H₁₂ClNO 245.71 5-Cl, 2-NHCH₃ Data Not Found
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 C₉H₉ClO₃ 200.62 5-Cl, 2-OH, 3-CH₂OH 97–98
2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone 22307-95-5 C₉H₈Cl₂O₂ 219.07 5-Cl, 2-OH, 4-CH₃ Data Not Found

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